2-(2-Thienyl)benzothiazole
Overview
Description
2-(2-Thienyl)benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring fused with a thiophene ring
Scientific Research Applications
2-(2-Thienyl)benzothiazole has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to interact with a variety of biological targets, including enzymes in the bcl-2 family . These enzymes play a key role in apoptosis, a process of programmed cell death .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to influence the mitochondrial apoptotic pathway, also known as the bcl-2-regulated pathway .
Result of Action
Benzothiazole derivatives have been found to have a wide range of biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It has been found that benzothiazole derivatives can interact with enzymes such as BCL-2, which is involved in apoptosis
Cellular Effects
Benzothiazole derivatives have been found to have antiproliferative and antitrypanosomal activities . These compounds have shown to affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can have binding interactions with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
It is known that benzothiazole derivatives can have potent antitrypanosomal activity
Metabolic Pathways
It is known that benzothiazole derivatives can interact with enzymes and cofactors
Transport and Distribution
It is known that benzothiazole derivatives can interact with transporters or binding proteins
Subcellular Localization
It is known that benzothiazole derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)benzothiazole typically involves the condensation of ortho-aminothiophenol with 2-thenoyl chloride in the presence of a suitable solvent such as 1-methyl-2-pyrrolidone . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another common method involves the reaction of 2-aminothiophenol with aldehydes or nitriles under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials. The process is optimized to achieve high yields and purity, making it suitable for commercial applications. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thienyl)benzothiazole undergoes various chemical reactions, including electrophilic substitution, nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions:
Electrophilic Substitution: Reactions such as nitration, bromination, and acylation are commonly performed using reagents like nitric acid, bromine, and acyl chlorides, respectively.
Nucleophilic Substitution: This compound can react with nucleophiles under basic conditions to form substituted derivatives.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used to modify the functional groups on the benzothiazole ring.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Comparison with Similar Compounds
Benzothiazole: A parent compound with similar structural features but lacks the thiophene ring.
2-Arylbenzothiazoles: These compounds have an aryl group attached to the benzothiazole ring and exhibit similar biological activities.
Uniqueness: 2-(2-Thienyl)benzothiazole is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and allows for a broader range of chemical modifications compared to its simpler counterparts .
Properties
IUPAC Name |
2-thiophen-2-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDVGJHQJAJTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302907 | |
Record name | 2-(2-Thienyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34243-38-4 | |
Record name | 34243-38-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Thienyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Thienyl)benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the luminescent properties of 2-(2-Thienyl)benzothiazole when incorporated into iridium(III) complexes?
A1: Research suggests that when this compound (Hbtth) is used as a ligand in cyclometalated iridium(III) complexes, the resulting complexes exhibit intense, long-lived luminescence both in solution and at low temperatures. [] This luminescence is thought to originate from a triplet excited state with mixed ³IL (π → π) and ³MLCT (dπ(Ir) → π) character. []
Q2: How does the presence of this compound in iridium(III) complexes affect their interaction with biological targets like avidin?
A2: Studies have shown that incorporating this compound into iridium(III) complexes, specifically alongside a biotin moiety, leads to significant emission enhancement and lifetime extension upon binding to avidin. [] This suggests that these complexes could be promising candidates for bioimaging and biosensing applications due to their ability to interact with specific biological targets.
Q3: Are there efficient synthetic routes available for the synthesis of this compound derivatives with improved solubility?
A3: Yes, researchers have developed a synthetic strategy for producing highly soluble fluorescent π-extended this compound derivatives. [, ] This approach utilizes oxidative cyclization of 2-Thienylthioanilide as a key step, potentially facilitating the development of novel materials based on this scaffold.
Q4: What is the potential application of this compound in the development of antimycobacterial drugs?
A4: Research indicates that this compound holds promise as a ligand in the development of Ag(I) and Au(I) complexes with antimycobacterial activity. [] Further investigations into the mechanism of action and efficacy of these complexes are needed to explore their therapeutic potential.
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